Product packaging for Fmoc-NH-PEG11-CH2COOH(Cat. No.:CAS No. 675606-79-8)

Fmoc-NH-PEG11-CH2COOH

Cat. No.: B607499
CAS No.: 675606-79-8
M. Wt: 781.89
InChI Key: SFAFLCDMDCLRMS-UHFFFAOYSA-N
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Description

Significance of Bifunctional PEGylated Linkers in Contemporary Chemistry

Bifunctional linkers, in general, are molecules that possess two different reactive functional groups, allowing for the sequential or orthogonal conjugation of two different molecules. The incorporation of a polyethylene (B3416737) glycol (PEG) chain into these linkers offers several distinct advantages. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to enhance the aqueous solubility, biocompatibility, and in vivo circulation half-life of peptides, proteins, and small molecule drugs. broadpharm.comthermofisher.com

PEG linkers can be categorized as either polydisperse or monodisperse. broadpharm.com Polydisperse PEGs are a mixture of polymers with a range of molecular weights, whereas monodisperse PEGs, like the one in Fmoc-NH-PEG11-CH2COOH, have a precisely defined length and molecular weight. broadpharm.com This uniformity is critical in the synthesis of therapeutic agents, where batch-to-batch consistency and a well-defined molecular structure are paramount. The hydrophilic nature of the PEG spacer helps to overcome solubility issues often encountered with complex biomolecules and large organic compounds. broadpharm.comthermofisher.com

Strategic Position of this compound as a Versatile Synthetic Intermediate

The strategic importance of this compound lies in its "ready-to-use" bifunctional nature. The two terminal functional groups, the Fmoc-protected amine and the carboxylic acid, allow for controlled, stepwise reactions. medkoo.combroadpharm.com

The Fmoc group is a base-labile protecting group, meaning it can be selectively removed under mild basic conditions, typically with a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). medkoo.comnih.gov This deprotection exposes a primary amine, which can then be coupled with a variety of molecules, such as the carboxylic acid terminus of a peptide or another linker. medkoo.com This strategy is a cornerstone of solid-phase peptide synthesis (SPPS). nih.govuci.edu

Simultaneously, the terminal carboxylic acid group can be activated using standard coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), to form a stable amide bond with a primary amine on a target molecule. medkoo.combroadpharm.com This dual reactivity, combined with the beneficial properties of the PEG linker, makes this compound a highly versatile tool for chemists.

Chemical and Physical Properties

The utility of this compound as a synthetic intermediate is underpinned by its distinct chemical and physical properties.

PropertyValue
Molecular Formula C₃₉H₅₉NO₁₅
Molecular Weight 781.88 g/mol
CAS Number 2629308-66-1
Appearance Varies; may be a viscous liquid or solid
Purity Typically ≥95% or >97%
Solubility Soluble in polar organic solvents like DMSO and DMF. The PEG chain enhances solubility in aqueous media.
Storage Recommended at -20°C for long-term stability.

Data compiled from multiple sources. medkoo.combroadpharm.comchemscene.comglpbio.commedchemexpress.com

Research Findings and Applications

The unique structure of this compound has led to its application in several areas of advanced chemical research, most notably in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that utilize the cell's own protein degradation machinery to eliminate disease-causing proteins. glpbio.commedchemexpress.com They are heterobifunctional molecules, typically consisting of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. glpbio.commedchemexpress.com

The principles of its application also extend to the synthesis of peptide-drug conjugates (PDCs) and antibody-drug conjugates (ADCs), where it can serve as a linker to attach a cytotoxic payload to a targeting peptide or antibody. researchgate.net The ability to precisely control the conjugation chemistry through the orthogonal Fmoc and carboxylic acid functionalities is a significant advantage in the construction of these complex bioconjugates. medkoo.combroadpharm.com

Properties

CAS No.

675606-79-8

Molecular Formula

C39H59NO15

Molecular Weight

781.89

IUPAC Name

1-(9H-fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22,25,28,31,34,37-dodecaoxa-4-azanonatriacontan-39-oic acid

InChI

InChI=1S/C39H59NO15/c41-38(42)32-54-30-29-53-28-27-52-26-25-51-24-23-50-22-21-49-20-19-48-18-17-47-16-15-46-14-13-45-12-11-44-10-9-40-39(43)55-31-37-35-7-3-1-5-33(35)34-6-2-4-8-36(34)37/h1-8,37H,9-32H2,(H,40,43)(H,41,42)

InChI Key

SFAFLCDMDCLRMS-UHFFFAOYSA-N

SMILES

O=C(NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(O)=O)OCC1C2=C(C=CC=C2)C3=C1C=CC=C3

Appearance

Solid powder

Purity

>97% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Fmoc-NH-PEG11-CH2COOH

Origin of Product

United States

Synthesis and Methodologies for Fmoc Nh Peg11 Ch2cooh Derivatization

Established Synthetic Routes for Fmoc-NH-PEG11-CH2COOH Scaffolds

The synthesis of heterobifunctional PEG linkers like this compound is a multi-step process that requires precise control to ensure the differential functionality of the two termini. While specific proprietary methods may vary, established chemical principles allow for the construction of these scaffolds. A common strategy involves the modification of a pre-formed PEG chain with two distinct end groups.

One general and versatile route begins with an anionic ring-opening polymerization of ethylene (B1197577) oxide. researchgate.netacs.org This process can be initiated by a molecule like potassium allyl alcoholate. The polymerization proceeds to the desired length (in this case, averaging eleven ethylene oxide units), creating a polymer with an allyl group at one end and a hydroxyl group at the other. researchgate.netacs.org These two different groups can then be independently modified.

Carboxyl Group Installation : The terminal hydroxyl group is converted into a carboxylic acid. A standard method for this transformation is the reaction with succinic anhydride (B1165640), which opens the anhydride ring to form an oxoester, thereby introducing a terminal carboxyl group. researchgate.net

Amine Group Installation and Protection : The allyl group at the other terminus is converted to a primary amine. This can be achieved through various methods, such as a radical addition of a thiol-containing compound followed by further modification. acs.org A more direct approach applicable to other synthetic schemes involves starting with a PEG that has a terminal azide (B81097), which can be reduced to a primary amine. mdpi.com Once the primary amine is in place, it is protected with the Fmoc group. This is typically accomplished by reacting the amine with 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions. total-synthesis.com Fmoc-OSu is often preferred as it reduces the potential for the formation of undesired oligopeptide byproducts. total-synthesis.com

Purification after each step, often using column chromatography, is critical to ensure the high purity of the final heterobifunctional linker. The final product is a well-defined molecule ready for use in complex synthetic strategies, such as solid-phase peptide synthesis (SPPS) or the development of antibody-drug conjugates (ADCs). biochempeg.com

Fmoc Protecting Group Chemistry for Amine Functionalization in this compound

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern chemical synthesis, particularly in the assembly of peptides. wikipedia.org In the context of this compound, it serves as a temporary protecting group for the terminal primary amine. Its key advantage is its stability towards acids and its lability under mild basic conditions, providing orthogonality with other common protecting groups like the tert-butoxycarbonyl (Boc) group, which is removed by acid. wikipedia.org

The deprotection of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. peptide.comscielo.org.mx The process is initiated when a base abstracts the acidic proton on the 9-position of the fluorenyl ring system. total-synthesis.com This deprotonation is favorable because the resulting carbanion is stabilized by the aromaticity of the fluorene (B118485) system, which fulfills Hückel's rule. total-synthesis.com Following proton abstraction, a rapid elimination occurs, breaking the carbamate (B1207046) bond and releasing the free amine, carbon dioxide, and a highly reactive electrophile called dibenzofulvene (DBF). peptide.comscielo.org.mx

The choice of base is crucial for efficient and clean deprotection. Secondary amines, most notably piperidine (B6355638), are highly effective and widely used. wikipedia.org Piperidine serves a dual role: it is a strong enough base to initiate the elimination and also acts as a nucleophilic scavenger that traps the reactive DBF byproduct, forming a stable adduct. wikipedia.orgpeptide.com This prevents the DBF from undergoing side reactions, such as irreversible addition to the newly liberated primary amine of the PEG linker. peptide.com The reaction is typically performed using a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). creativepegworks.comwikipedia.org

Table 1: Common Reagents for Fmoc Deprotection
ReagentTypical Concentration & SolventKey Features & Notes
Piperidine20-25% in DMFMost common reagent; acts as both base and scavenger for the dibenzofulvene (DBF) byproduct. Deprotection is very rapid. wikipedia.orgpeptide.com
4-Methylpiperidine20% in DMFAn effective alternative to piperidine, showing similar efficiency in Fmoc removal. scielo.org.mx
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)2-5% in DMFA very strong, non-nucleophilic base that can accelerate deprotection in difficult or aggregated sequences. Often used with a small amount of a nucleophilic scavenger like piperidine. peptide.com
Morpholine20-50% in DMFA weaker base than piperidine, resulting in slower deprotection but can be useful in specific cases where a milder reagent is required. total-synthesis.com

Integration of Fmoc Nh Peg11 Ch2cooh into Solid Phase Synthetic Platforms

Solid-Phase Peptide Synthesis (SPPS) Applications with Fmoc-NH-PEG11-CH2COOH

This compound serves as a versatile building block in SPPS for creating modified peptides and complex bioconjugates. axispharm.commedchemexpress.com Its primary application is as a hydrophilic spacer or linker, which can be incorporated at various positions within a peptide sequence or at the N-terminus. chempep.com The integration of the PEG11 chain can enhance the solubility of hydrophobic peptides, a common challenge in peptide synthesis and purification. ucdavis.eduthermofisher.com

Key applications in SPPS include:

Improving Pharmacokinetic Properties: The incorporation of PEG linkers, a process known as PEGylation, can increase the hydrodynamic radius of a peptide, which helps to reduce renal clearance and extend its circulation time in biological systems. chempep.com Using a defined-length linker like PEG11 allows for precise control over the modification, avoiding the heterogeneity associated with traditional polydisperse PEG polymers. ucdavis.eduacs.org

Synthesis of Complex Conjugates: The molecule's bifunctional nature is crucial for creating elaborate structures. broadpharm.com After incorporating the linker into a peptide chain via its Fmoc-protected amine, the terminal carboxylic acid remains available for further reactions. This carboxylic acid can be activated to couple other molecules, such as fluorescent dyes, targeting ligands, or functional proteins, either on the solid support or after cleavage from the resin. ucdavis.edunih.gov

PROTAC Synthesis: this compound is utilized as a PEG-based linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein. medchemexpress.com The PEG linker connects the ligand for the target protein to the ligand for the E3 ligase. medchemexpress.com

Methodologies for Incorporating PEG Linkers of Defined Lengths (e.g., PEG11) into Solid-Phase Constructs

The incorporation of this compound into a growing peptide chain on a solid support follows the standard principles of Fmoc-based SPPS. nih.govmdpi.com The process is cyclical, involving iterative deprotection and coupling steps to add amino acids or other building blocks sequentially. bachem.com

The general methodology is as follows:

Resin Preparation: The synthesis begins with a solid support (resin), typically made of polystyrene crosslinked with divinylbenzene, functionalized with a suitable linker like the Rink Amide linker. bachem.comrsc.orgpubcompare.ai The first amino acid is attached to this resin.

Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed to expose a free primary amine. This is typically achieved by treating the resin with a solution of a secondary amine base, most commonly 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). iris-biotech.demdpi.com The release of the Fmoc group's dibenzofulvene-piperidine adduct can be monitored by UV spectrophotometry to quantify the reaction's completion. nih.goviris-biotech.de

Coupling of the PEG Linker: The this compound molecule is then coupled to the newly exposed amine on the solid support. Its carboxylic acid group is pre-activated using standard coupling reagents to form a highly reactive species (e.g., an active ester) that readily reacts with the amine to form a stable amide bond. broadpharm.combachem.com

Washing: After the coupling reaction, the resin is thoroughly washed with solvents like DMF to remove any excess reagents and soluble by-products, ensuring the purity of the growing chain. bachem.com

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid. The Fmoc group on the incorporated PEG11 linker can be removed in a subsequent cycle to allow for the elongation of the peptide chain from the linker's amino terminus. broadpharm.com

Optimization of Coupling and Deprotection Conditions for this compound in SPPS

Coupling Optimization: The activation and coupling of the carboxylic acid of this compound can be optimized by selecting the appropriate reagents and conditions. The goal is to achieve a rapid and complete reaction while minimizing side reactions like racemization.

Table 1: Common Coupling Reagents for SPPS

Reagent Class Example Reagent Activating Mechanism Notes
Carbodiimides EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) Forms an O-acylisourea intermediate. Often used with additives like Oxyma or HOBt to improve efficiency and reduce racemization. broadpharm.commdpi.com Widely used but can be quenched by the subsequent addition of a deprotection base in "one-pot" methodologies. cem.com
Uronium/Aminium HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) Forms an active ester that is highly reactive. broadpharm.com Known for high coupling efficiency, especially for sterically hindered amino acids or linkers.

| Phosphonium | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Forms an active ester. | Highly efficient coupling reagent. |

This table is generated based on information from sources broadpharm.commdpi.comcem.com.

Optimization strategies include adjusting the equivalents of the PEG linker and coupling reagents, the reaction time, and the temperature. Microwave heating can be employed to accelerate both coupling and deprotection reactions, significantly reducing synthesis time. cem.comresearchgate.net

Deprotection Optimization: The removal of the Fmoc group must be complete to avoid the formation of deletion sequences. iris-biotech.de While a 20% piperidine solution in DMF is standard, optimization may be necessary depending on the peptide sequence and reaction scale. iris-biotech.demdpi.com

Table 2: Deprotection Reagents and Conditions

Reagent Typical Concentration Solvent Key Characteristics
Piperidine (PP) 20% (v/v) DMF The most common and standard reagent for Fmoc removal. iris-biotech.demdpi.com
4-Methylpiperidine (4-MP) 20% (v/v) DMF An alternative to piperidine, sometimes used to mitigate certain side reactions. mdpi.com

| Piperazine (PZ) | 10% (w/v) | DMF/Ethanol (B145695) (9:1) | Requires ethanol for solubility; can be an effective alternative. mdpi.com |

This table is generated based on information from sources iris-biotech.demdpi.com.

Deprotection time is a key variable. While standard protocols may use 5-20 minutes per deprotection step, difficult sequences or specific amino acids may require longer reaction times for complete Fmoc removal. mdpi.comsigmaaldrich.com Monitoring the Fmoc release via UV spectroscopy allows for real-time assessment and optimization of the deprotection step. iris-biotech.de

Applications of Fmoc Nh Peg11 Ch2cooh in Advanced Molecular Construction

Role in Proteolysis-Targeting Chimeras (PROTACs) Research

PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system. medchemexpress.commedchemexpress.comglpbio.com They consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. nih.govnih.gov This proximity forces the ubiquitination of the POI, marking it for degradation by the proteasome. medchemexpress.commtoz-biolabs.commedchemexpress.eu Fmoc-NH-PEG11-CH2COOH is a PEG-based linker specifically designed for the synthesis of these PROTAC molecules. medchemexpress.commedchemexpress.comglpbio.com

The linker component is a critical determinant of a PROTAC's efficacy and physicochemical properties. nih.govnih.gov While historically receiving less attention than the two binding ligands, the linker's composition and length are now recognized as crucial for successful PROTAC design. nih.govmtoz-biolabs.com PEG chains are among the most common motifs used for PROTAC linkers. nih.govbiochempeg.com

Key design principles for using PEG-based linkers like the PEG11 chain in this compound include:

Solubility and Permeability: The inherent hydrophilicity of the PEG chain increases the water solubility of the entire PROTAC molecule, which can otherwise be large and hydrophobic. biochempeg.combroadpharm.com This improved solubility can positively affect cell permeability and oral absorption. biochempeg.com

Length and Flexibility: The length of the linker is a decisive factor. mtoz-biolabs.comcreative-biolabs.com It must be long enough to span the distance between the POI and the E3 ligase without causing steric hindrance, thereby enabling the formation of a stable and productive ternary complex. mtoz-biolabs.comcreative-biolabs.com If the linker is too short, the complex cannot form effectively. mtoz-biolabs.com The flexibility of PEG chains can help the molecule adopt an optimal binding angle, though excessive flexibility might introduce a high binding entropy that needs to be considered during optimization. mtoz-biolabs.com

Modularity: Bifunctional PEG linkers allow for the rapid and straightforward assembly of PROTAC libraries with varying lengths and compositions, facilitating the optimization of degrader structures. nih.govbiochempeg.com This modularity is essential in the often empirical "trial and error" process of identifying the most effective PROTAC candidate. nih.gov

This compound is designed for sequential, controlled conjugation, making it an ideal tool for PROTAC synthesis. The integration process leverages its two distinct functional ends:

The Carboxylic Acid Terminus: The terminal carboxylic acid (-COOH) group can be activated using standard coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). broadpharm.com This activated acid then readily reacts with a primary amine on one of the two binding ligands (either the POI ligand or the E3 ligase ligand) to form a stable amide bond. broadpharm.com

The Fmoc-Protected Amine: The other end of the linker features an amine protected by an Fmoc group. broadpharm.com This protecting group is stable under the conditions required for the initial amide bond formation. Once the first ligand is attached, the Fmoc group can be cleanly removed under basic conditions, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). broadpharm.com This deprotection exposes the free amine.

Final Conjugation: The newly exposed amine on the linker is then available to be coupled with the carboxylic acid group of the second ligand, again using activators like EDC or HATU, completing the synthesis of the heterobifunctional PROTAC molecule.

This stepwise approach ensures a controlled and directed assembly of the final PROTAC, preventing unwanted side reactions and polymerization.

FeatureDescriptionResearch Application
Fmoc-Protected Amine An amine group masked by a fluorenylmethyloxycarbonyl (Fmoc) group. It is stable during the initial coupling step but can be selectively removed under basic conditions.Enables sequential and controlled attachment of molecular components, crucial in Solid-Phase Peptide Synthesis (SPPS) and PROTAC assembly. broadpharm.com
PEG11 Spacer A hydrophilic chain of eleven repeating ethylene (B1197577) glycol units.Increases the aqueous solubility of the final conjugate, provides flexibility, and acts as a spacer to prevent steric hindrance between conjugated molecules. mtoz-biolabs.combiochempeg.combroadpharm.com
Terminal Carboxylic Acid A reactive carboxyl group (-COOH) at the end of the PEG chain.Can be activated to form a stable amide bond with a primary amine on a target molecule, such as a peptide, protein, or PROTAC ligand. broadpharm.com

Design Principles for PEG-based Linkers in PROTAC Development

Utility in Peptide and Protein Bioconjugation Strategies

The properties that make this compound valuable in PROTAC research also extend to its use in the broader field of bioconjugation, particularly for modifying peptides and proteins. axispharm.com

The attachment of PEG chains, a process known as PEGylation, is a widely used strategy to improve the physicochemical properties of biomolecules.

Increased Solubility: The hydrophilic PEG11 spacer significantly enhances the solubility of peptides or proteins in aqueous buffers, which is particularly beneficial for hydrophobic biomolecules that are prone to aggregation. broadpharm.com

Conformational Effects: The PEG spacer can influence the conformational properties of the attached biomolecule. acs.org While it may have little effect on small, neutral peptides, studies have shown that it can significantly impact the conformation of highly charged peptides. acs.org The flexible nature of the PEG chain can provide conformational freedom, which may be important for maintaining the biological activity of the conjugated protein. nih.govbiorxiv.org By acting as a spacer, it can also reduce steric hindrance, improving the accessibility of the biomolecule for interactions with its target.

This compound is a versatile reagent that facilitates advanced bioconjugation through well-established chemical reactions. Its structure is particularly amenable to Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for creating custom peptides. In SPPS, the C-terminal amino acid is anchored to a solid resin, and subsequent amino acids are added one by one. The Fmoc-protected amine on the linker allows it to be incorporated as if it were an amino acid building block. After its integration into the peptide sequence, the Fmoc group is removed, and the synthesis can continue, or the N-terminus can be modified.

The linker's terminal carboxylic acid can be conjugated to amine groups on proteins, such as the epsilon-amino group of lysine (B10760008) residues. This reaction is typically performed in solution using activating agents like EDC or HATU to form a stable amide linkage. broadpharm.comsigmaaldrich.com This dual-functionality allows for the creation of complex architectures, such as peptide-drug conjugates.

Enhancement of Conjugate Solubility and Conformational Dynamics via PEG11

Functionalization of Advanced Materials and Nanoconstructs

The ability to tether biological molecules to surfaces is fundamental for the development of advanced biomaterials, biosensors, and drug delivery systems. This compound and similar PEG linkers are used to functionalize a variety of materials and nanoconstructs. biochempeg.com

The linker can be covalently attached to surfaces that have been pre-functionalized with amine groups. The carboxylic acid end of the linker is activated and reacts with the surface amines. Following this immobilization, the Fmoc group is removed, exposing a reactive amine on the material's surface, which is now extended by the flexible, hydrophilic PEG11 chain. This amine can then be used to capture or attach other molecules.

This strategy is employed in several applications:

Biosensors and Microarrays: Peptides or antibodies can be attached to the surface of a transducer or microarray chip via the PEG linker. acs.orgmdpi.com The PEG spacer serves to distance the biological recognition element from the surface, minimizing denaturation and ensuring it is accessible to the target analyte in a sample. acs.org

Nanoparticle Drug Delivery: The surfaces of nanoparticles can be coated with PEG linkers to improve their biocompatibility and circulation time. scholaris.ca Bioactive molecules, such as targeting ligands or drugs, can then be conjugated to the ends of the PEG chains, creating a functionalized nanoconstruct for targeted drug delivery. scholaris.ca

Functional Coatings: PEG derivatives are used to create functional coatings on materials to control their interaction with biological environments, for example, to prevent non-specific protein adsorption. biochempeg.com

Polymeric Modifications via this compound

This compound serves as a critical component in the synthesis of modified polymers, particularly in the field of peptide-based therapeutics and drug delivery systems. Its incorporation into polymeric structures can significantly enhance their physicochemical properties and biological performance.

One key application is in the creation of peptide-polymer conjugates. For instance, this linker can be used in solid-phase peptide synthesis (SPPS) to introduce a PEG spacer within a peptide sequence or at its terminus. nih.gov This "PEGylation" strategy is known to improve the solubility, stability, and pharmacokinetic profile of peptide drugs. chempep.comaxispharm.com In a study focused on developing targeted cancer therapies, Fmoc-NH-(PEG)11-COOH was incorporated at the amino terminus of a polyglutamic acid (PG) polymer. nih.gov This modification served to increase the solubility of the drug carrier and provide a flexible linker for attaching a targeting moiety. nih.gov

The synthesis of these modified polymers often involves standard Fmoc chemistry. The carboxylic acid end of this compound is activated, typically with reagents like HBTU/HOBt/NMM, and coupled to a free amine group on the growing polymer chain. nih.gov The Fmoc protecting group on the other end can then be removed using a piperidine solution to expose the amine for further elongation or conjugation. nih.gov

Nanomaterial Surface Functionalization for Research Applications

The functionalization of nanomaterial surfaces is crucial for their application in biological systems, as it can improve biocompatibility, stability, and cellular uptake. nih.govmdpi.com this compound is well-suited for this purpose due to its bifunctional nature, allowing it to act as a bridge between the nanoparticle surface and a desired biomolecule. nih.govbiochempeg.com

The process of surface functionalization often begins with the introduction of functional groups like amines or carboxylates onto the nanoparticle surface. nih.gov this compound can then be covalently attached. For example, its carboxylic acid can be activated and reacted with amine groups on the surface of a nanoparticle. nih.gov Following this, the Fmoc group can be removed to expose the amine, which is then available for conjugation with other molecules, such as targeting ligands, imaging agents, or therapeutic payloads. broadpharm.com

This strategy has been explored for various types of nanoparticles, including silica (B1680970) and gold nanoparticles. nih.gov The PEG linker plays a vital role in these applications by creating a hydrophilic layer around the nanoparticle, which helps to prevent aggregation and reduce non-specific protein adsorption, thereby enhancing their stability in biological media. mdpi.com

Interactive Table: Applications in Polymeric and Nanomaterial Modifications
Application Key Feature of this compound Utilized Resulting Benefit
Polymeric Modifications Heterobifunctional nature (Fmoc-amine and carboxylic acid) Enables sequential and controlled synthesis of complex polymer-drug conjugates.
PEG linker Increases solubility and provides a flexible spacer within the polymer structure. nih.gov
Nanomaterial Surface Functionalization Carboxylic acid group Allows for covalent attachment to amine-functionalized nanoparticle surfaces. nih.gov
Fmoc-protected amine Provides a site for subsequent conjugation of biomolecules after deprotection. broadpharm.com
PEG linker Enhances biocompatibility and stability of nanoparticles in biological environments. mdpi.com

Contributions to Diagnostic Probe Development

The unique characteristics of this compound make it a valuable component in the design and synthesis of sophisticated diagnostic probes, particularly for molecular imaging.

Linker Applications in Molecular Imaging Agent Design

In the development of targeted molecular imaging agents, it is often necessary to connect a targeting moiety (e.g., a peptide) to an imaging reporter (e.g., a radionuclide or a fluorophore). chempep.com this compound can serve as an effective linker in these constructs. chempep.comnih.gov

Methodologies for Radiolabeling Conjugates Containing this compound (e.g., via subsequent functionalization)

The development of radiolabeled probes for techniques like Positron Emission Tomography (PET) often involves the conjugation of a chelating agent to a targeting molecule. nih.gov This chelator is responsible for securely binding a radionuclide. This compound can be integrated into the synthesis of such probes to facilitate the attachment of the chelator.

A common strategy involves solid-phase peptide synthesis where the peptide is first assembled on a resin. nih.gov Fmoc-NH-PEG-COOH can then be coupled to the peptide, followed by the attachment of a chelator to the deprotected amine of the PEG linker. nih.gov For instance, a NODA-GA chelator, suitable for complexing with Gallium-68 (⁶⁸Ga), can be conjugated to the peptide via a PEG linker. nih.gov

Alternatively, a chelator can be incorporated into the peptide during synthesis, and the PEG linker can be used to attach a targeting or modifying group. For example, in the synthesis of radiolabeled peptides for evaluating serum stability, a DOTA chelator was placed towards the C-terminus of the peptide, which was then loaded with Indium-111 (¹¹¹In). nih.gov While this specific example doesn't explicitly use this compound, it illustrates the general principle of using linkers in the construction of radiolabeled peptides. The versatility of this compound allows for its integration into various synthetic strategies for creating such diagnostic agents.

Interactive Table: Research Findings on this compound in Diagnostic Probes
Research Area Synthetic Strategy Key Finding
Molecular Imaging Agent Design Incorporation of a PEG linker between a drug carrier and a targeting peptide. nih.gov The PEG linker improves solubility and provides flexibility, which is important for the function of the targeting moiety. nih.gov
Radiolabeling Solid-phase synthesis of a peptide, followed by coupling of Fmoc-NH-PEG-COOH and then a chelator. nih.gov This method allows for the site-specific incorporation of a chelator for radiolabeling. nih.gov
Use of a DOTA chelator within a peptide for radiolabeling with ¹¹¹In to assess serum stability. nih.gov Demonstrates the utility of chelators in creating radiolabeled peptides for in vitro and in vivo evaluation. nih.gov

Theoretical Considerations and Advanced Research Concepts Involving Fmoc Nh Peg11 Ch2cooh

Polyethylene (B3416737) Glycol (PEG) Linker Design Principles and Their Influence on Conjugate Properties

The design of PEG linkers is a crucial aspect of developing complex biomolecular constructs. The properties of the resulting conjugate are heavily influenced by the characteristics of the PEG chain.

The length of the PEG chain directly correlates with the hydrodynamic radius of the resulting conjugate. google.comnih.govissuu.com An increase in the number of PEG units leads to a larger hydrodynamic volume. google.comissuu.com This increased size can, in turn, prolong the plasma half-life of a biopharmaceutical by reducing renal clearance. issuu.com The PEG11 chain in Fmoc-NH-PEG11-CH2COOH provides a balance, offering significant hydrophilicity and flexibility without the excessive bulk that might be associated with much longer PEG chains. chempep.com This flexibility is advantageous as it can reduce steric hindrance between the conjugated molecules, facilitating improved molecular interactions. chempep.com

Research on PEGylated human serum albumin has demonstrated a linear relationship between the molecular weight of the attached PEG and the hydrodynamic radius of the resulting conjugate. nih.gov Furthermore, studies on antibody-drug conjugates have shown that varying the PEG chain length (from 2 to 24 units) systematically alters the hydrodynamic size of the conjugate. google.com

The PEG chain of this compound creates a "steric shield" around the conjugated molecule. nih.gov This shielding effect can mask the conjugated molecule from the surrounding environment, which has several important implications. For instance, it can reduce the immunogenicity of therapeutic proteins and decrease metabolic degradation. rsc.org

The steric hindrance provided by the PEG linker can also influence binding affinities. While it can prevent nonspecific interactions, it may also modulate the binding of a ligand to its receptor. nih.gov The length and flexibility of the PEG11 chain are, therefore, critical in optimizing this shielding effect to maintain the desired biological activity of the conjugated molecule. nih.gov

Impact of PEG Chain Length (PEG11) on Hydrodynamic Volume and Flexibility

Orthogonal Chemistry Approaches Compatible with this compound

The bifunctional nature of this compound, with its protected amine and terminal carboxyl group, makes it highly amenable to orthogonal chemical strategies. medchemexpress.combroadpharm.com This allows for the sequential and specific modification of a molecule at different sites.

The Fmoc protecting group on the amine is stable under acidic conditions but can be readily removed using a base, such as piperidine (B6355638). broadpharm.comchemsrc.commedkoo.com The terminal carboxylic acid, on the other hand, can be activated for reaction with primary amines using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HATU) to form a stable amide bond. broadpharm.combroadpharm.com

This differential reactivity allows for a two-step, or sequential, functionalization. For example, the carboxylic acid can first be coupled to a primary amine on a target molecule. Following this reaction, the Fmoc group can be removed to expose the amine, which is then available for conjugation to a second molecule. This stepwise approach provides precise control over the assembly of complex molecular architectures.

While this compound does not inherently contain a "clickable" functional group, it can be readily derivatized to participate in click chemistry reactions. Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.

For instance, after deprotection of the Fmoc group, the resulting free amine can be reacted with a molecule containing an alkyne or azide (B81097) functionality. This would then allow the entire PEGylated construct to be "clicked" onto a molecule bearing the complementary azide or alkyne group, respectively, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). iris-biotech.de This integration of PEGylation with click chemistry provides a powerful and versatile platform for the construction of highly complex and well-defined bioconjugates.

Sequential Functionalization Strategies Leveraging the Amine and Carboxyl Reactivity

Computational and Theoretical Modeling for Linker Optimization in Complex Molecular Systems

Computational and theoretical modeling have become indispensable tools for understanding and optimizing the behavior of PEG linkers in complex biological systems. nih.gov Molecular dynamics (MD) simulations, for example, can provide insights into the conformational dynamics of PEG chains and their interactions with conjugated molecules and the surrounding solvent. oup.com

All-atom MD simulations have been used to study the conformation of PEG chains on protein surfaces, revealing that they often adopt a folded structure rather than an extended one. nih.gov Such simulations can help in understanding how the PEG11 linker in this compound might behave when conjugated to a specific protein, influencing its hydrodynamic volume and steric shielding properties. oup.com

Theoretical modeling can also be employed to predict how PEGylation will affect the binding of a ligand to its receptor. rsc.org By simulating the interactions between a PEGylated ligand and its target, researchers can assess whether the PEG linker interferes with the binding functionality. nih.gov This information is crucial for the rational design of PEGylated drugs and other bioconjugates, allowing for the optimization of linker length and attachment site to achieve the desired therapeutic effect. nih.gov For instance, modeling has been used to investigate the impact of PEGylation on the ability of a drug to cross the blood-brain barrier. rsc.org

Future Research Directions and Emerging Paradigms for Fmoc Nh Peg11 Ch2cooh

Innovations in Fmoc-NH-PEG11-CH2COOH Synthetic Pathways

The synthesis of this compound and related molecules primarily relies on established methods in peptide and polymer chemistry. However, future research is directed towards enhancing the efficiency, purity, and scalability of these synthetic routes.

Improving Fmoc Protection and Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) group is central to the molecule's utility, particularly in Solid-Phase Peptide Synthesis (SPPS). nih.gov It is known for its exceptional lability to basic conditions, typically using piperidine (B6355638), which allows for orthogonal protection schemes. nih.govsigmaaldrich.com Innovations are focused on refining the introduction of the Fmoc group to the PEG linker's amine terminus, as side reactions can occur during this step. nih.gov Research into alternative, milder deprotection reagents and conditions could broaden the compatibility of the linker with sensitive substrates. The quality of Fmoc-protected amino acid derivatives has seen significant improvement, driven by the industrialization of peptide synthesis, and similar standards are being applied to PEG linkers to ensure high purity and minimize terminating side reactions from impurities like acetic acid. nih.gov

Advanced Solid-Phase and Solution-Phase Strategies: While SPPS is a common method for utilizing this linker, innovative strategies are being explored to overcome its limitations. For complex conjugates, solution-phase synthesis of specific segments followed by ligation is a viable alternative that can sometimes offer better control and purification. sigmaaldrich.com The development of novel "safety-catch" linkers, which are stable under standard synthesis conditions but can be activated for cleavage by a specific chemical transformation, represents another promising direction that could be adapted for syntheses involving this compound. sigmaaldrich.com

Exploration of Novel Bioconjugation Paradigms Utilizing this compound

Bioconjugation techniques are rapidly evolving, and this compound is integral to several emerging paradigms designed to create highly specific and effective therapeutic and diagnostic agents. rjonco.com

PROteolysis TArgeting Chimeras (PROTACs): A significant application for this linker is in the synthesis of PROTACs. medchemexpress.comglpbio.commedchemexpress.com PROTACs are heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. medchemexpress.comglpbio.com this compound serves as the PEG-based linker connecting the ligand for the target protein to the ligand for the E3 ligase. medchemexpress.comglpbio.com The PEG chain's length and hydrophilicity are critical for optimizing the ternary complex formation and improving the molecule's solubility and cell permeability. Future research will involve synthesizing libraries of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG3, PEG4) to systematically study structure-activity relationships. medchemexpress.combroadpharm.com

Antibody-Drug Conjugates (ADCs): This linker is also a key building block for ADCs. creative-biolabs.com In this paradigm, the linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific cancer cell antigen. The terminal carboxylic acid of the linker (after Fmoc deprotection and further modification if needed) can be conjugated to the antibody. The cleavable or non-cleavable nature of the linker dictates the drug release mechanism. creative-biolabs.com The hydrophilic PEG spacer can help improve the ADC's solubility and pharmacokinetic profile. creative-biolabs.com

Click Chemistry and Bioorthogonal Ligation: The functional handles of this compound can be readily modified to incorporate bioorthogonal reactive groups, such as azides or alkynes. This would enable its use in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, commonly known as "click chemistry". researchgate.netacs.org This opens up possibilities for in vivo pretargeting strategies, where a modified antibody-linker conjugate is first administered, followed by a "clickable" therapeutic or imaging agent that ligates to the antibody at the target site. researchgate.net

Development of Advanced Research Tools and Methodologies Incorporating this compound

The compound is not just a component of potential therapeutics but also a fundamental tool for developing new research methodologies.

Tools for Targeted Protein Degradation: The use of this compound in the synthesis of PROTACs provides a powerful chemical tool for "knocking down" specific proteins in cells and organisms. glpbio.commedchemexpress.com This allows researchers to study the function of proteins that may be difficult to target with traditional inhibitors. This chemical genetics approach is emerging as a vital methodology in cell biology and drug target validation.

Modified Peptides and Peptide Libraries: As a reagent in SPPS, this linker enables the creation of peptides with specific modifications. axispharm.comgenscript.com By incorporating the PEG linker into a peptide sequence, researchers can improve solubility, alter bioavailability, or create specific attachment points for other molecules, such as fluorescent dyes or carrier proteins. axispharm.com This is crucial for developing peptide-based research probes and therapeutics.

Imaging and Diagnostic Agents: By conjugating imaging agents (e.g., fluorescent dyes, radioisotope chelators) to molecules via the this compound linker, researchers can develop advanced probes for various imaging modalities. The development of radiolabeled probes using click chemistry, for instance, is a rapidly growing area in nuclear medicine where derivatives of this linker could be applied. acs.org

Potential in Advanced Polymer and Supramolecular Chemistry Research

The dual chemical nature of this compound—a polymeric PEG chain with reactive handles—positions it as a valuable monomer for creating advanced materials.

Defined Polymer Architectures: The molecule is an ideal building block for creating well-defined polymer-peptide conjugates, such as comb-shaped or graft polymers. biochempeg.combiochempeg.comescholarship.org These architectures allow for the precise presentation of peptides or other functional groups along a polymer backbone, which can be used to create materials that mimic biological structures or have novel catalytic or binding properties.

Supramolecular Assemblies: As an amphiphilic molecule, it has the potential to participate in self-assembly processes. In aqueous solutions, derivatives of this linker could form micelles or other nanostructures. These assemblies could be used as drug delivery vehicles, where a therapeutic agent is encapsulated within the hydrophobic core. The surface could be further functionalized using the reactive carboxyl or amine groups, creating targeted nanocarriers. Its use is noted in research areas including nanotechnology, new materials, and functional coatings. biochempeg.combiochempeg.com The molecule is also categorized with reagents for creating dendrimers and covalent organic frameworks (COFs), suggesting its potential as a linker in these highly structured, porous materials. chemscene.com

Data Tables

Table 1: Chemical Properties of this compound

Property Value Source(s)
CAS Number 2629308-66-1 glpbio.commedchemexpress.combroadpharm.com
Molecular Formula C₃₉H₅₉NO₁₅ glpbio.commedchemexpress.combroadpharm.com
Molecular Weight ~781.9 g/mol medchemexpress.combroadpharm.com
Description A heterobifunctional linker with an Fmoc-protected amine and a terminal carboxylic acid, connected by an 11-unit PEG spacer. medchemexpress.combroadpharm.com
Primary Function Linker for bioconjugation, particularly in PROTAC and ADC synthesis. medchemexpress.comglpbio.comcreative-biolabs.com

| Key Features | Fmoc group is removable under basic conditions; the hydrophilic PEG spacer increases aqueous solubility. | broadpharm.comaxispharm.com |

Table 2: Emerging Research Applications and Paradigms

Research Area Application of this compound Emerging Paradigm Source(s)
Targeted Therapeutics Linker in PROTAC synthesis Targeted Protein Degradation medchemexpress.comglpbio.commedchemexpress.com
Oncology Linker for Antibody-Drug Conjugates (ADCs) Targeted Drug Delivery creative-biolabs.com
Chemical Biology Building block for bioorthogonal probes (via modification) Click Chemistry and In Vivo Ligation researchgate.netacs.org
Materials Science Monomer for graft polymers and peptide-polymer conjugates Creation of Defined Polymer Architectures biochempeg.combiochempeg.comescholarship.org

| Nanotechnology | Component for self-assembling nanostructures (e.g., micelles) | Supramolecular Drug Delivery Systems | biochempeg.combiochempeg.comchemscene.com |

Q & A

Basic Research Questions

Q. How does the PEG chain length (n = 11) in Fmoc-NH-PEG11-CH2COOH influence solubility and conjugation efficiency in aqueous environments?

  • Methodological Answer : The hydrophilic PEG spacer enhances solubility by forming hydrogen bonds with water, which is critical for reactions in physiological buffers. For PEG11, the chain length balances steric hindrance and flexibility, enabling efficient conjugation of biomolecules (e.g., antibodies) to the terminal carboxyl group . To quantify solubility, perform dynamic light scattering (DLS) in PBS (pH 7.4) and compare with shorter/longer PEG variants. For conjugation efficiency, use UV-Vis spectroscopy or HPLC to monitor reaction yields with model amines (e.g., glycine) under EDC/NHS activation .

Q. What analytical methods are recommended for confirming successful Fmoc deprotection and subsequent amine availability?

  • Methodological Answer : Deprotect the Fmoc group using 20% piperidine in DMF for 30 minutes, followed by TFA cleavage for 1 hour. Confirm deprotection via:

  • HPLC : Monitor disappearance of the Fmoc UV absorption peak at 301 nm .
  • MALDI-TOF MS : Compare molecular weights before/after deprotection to detect the loss of the Fmoc group (Δ ~223 Da) .
  • Fluorescamine Assay : Quantify free amines by reacting with fluorescamine (λexem = 390/475 nm) .

Q. How can researchers optimize reaction conditions for carboxyl group activation in peptide-PEG11 conjugates?

  • Methodological Answer : Use carbodiimide-based activation (e.g., EDC or DCC) with NHS or sulfo-NHS to stabilize the reactive intermediate. Key parameters:

  • pH : Maintain pH 4.5–6.0 for optimal activation (avoid basic conditions to prevent premature hydrolysis).
  • Molar Ratios : Use a 2:1:1 ratio of EDC:NHS:carboxyl groups for maximum efficiency .
  • Solvent : DMF or DMSO is preferred for hydrophobic peptides; aqueous buffers (e.g., MES, pH 5.5) for hydrophilic targets .

Advanced Research Questions

Q. How should researchers address discrepancies in reported conjugation efficiencies when using this compound in antibody-drug conjugate (ADC) synthesis?

  • Methodological Answer : Contradictions often arise from variability in:

  • Antibody Accessibility : Use site-specific conjugation techniques (e.g., engineered cysteines or enzymatic tagging) to standardize amine availability .
  • PEG11 Hydration : Characterize the hydrodynamic radius via SEC-MALS to ensure consistent spacer solvation across experiments .
  • Analytical Validation : Employ LC-MS/MS to distinguish between conjugated/non-conjugated species and quantify drug-to-antibody ratios (DAR) .

Q. What strategies mitigate hydrolysis of the ester bond in this compound during in vivo applications?

  • Methodological Answer : To enhance stability:

  • PEG11 Chain Optimization : Longer PEG chains (n > 11) may reduce steric strain on the ester bond but could compromise target binding. Test hydrolysis rates in serum using LC-MS over 24–72 hours .
  • Prodrug Design : Replace the ester with a carbonate or carbamate linkage, which is more resistant to esterases .
  • Covalent Stabilization : Introduce intramolecular hydrogen bonds via substituents on the PEG backbone to shield the ester .

Q. How can researchers design experiments to evaluate the impact of PEG11 spacer length on target receptor binding affinity?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the receptor and measure binding kinetics of PEG11-conjugated ligands versus shorter/longer PEG variants .
  • Molecular Dynamics (MD) Simulations : Model PEG11 flexibility and its interaction with the receptor’s binding pocket to predict steric effects .
  • Cell-Based Assays : Compare internalization efficiency of PEG11-linked fluorescent probes in receptor-positive vs. receptor-negative cell lines .

Data Contradiction Analysis

Q. How to resolve conflicting data on the solubility of this compound in organic vs. aqueous solvents?

  • Methodological Answer : Discrepancies may stem from:

  • Batch Variability : Characterize PEG11 polydispersity (Đ) via GPC to ensure consistent molecular weight distributions .
  • Hydration Time : Allow 1–2 hours for PEG11 to fully hydrate in aqueous buffers before solubility measurements .
  • Counterion Effects : Replace sodium/potassium salts with ammonium acetate in HPLC mobile phases to avoid precipitation .

Key Experimental Design Considerations

  • Storage : Store at -20°C under argon to prevent oxidation of the Fmoc group and PEG degradation .
  • Quality Control : Validate purity (>97%) via reverse-phase HPLC and confirm molecular weight with high-resolution MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.